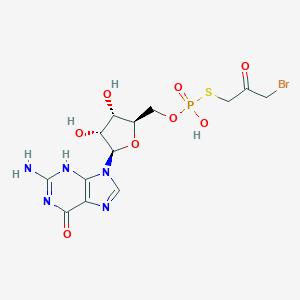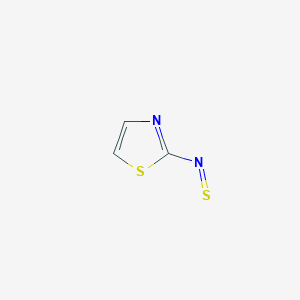
Methyl 3-amino-4-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-(methylthio)benzoate, also known as MAMTB, is a chemical compound that belongs to the class of thioesters. It is a colorless liquid with a molecular weight of 225.3 g/mol. MAMTB has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-(methylthio)benzoate is not well understood. However, studies have shown that it may act as a thiol-reactive agent, which can modify the function of proteins containing thiol groups. Methyl 3-amino-4-(methylthio)benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-amino-4-(methylthio)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Methyl 3-amino-4-(methylthio)benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 3-amino-4-(methylthio)benzoate has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-4-(methylthio)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. Methyl 3-amino-4-(methylthio)benzoate is also stable under normal laboratory conditions. However, Methyl 3-amino-4-(methylthio)benzoate has some limitations for lab experiments. It is highly toxic and requires caution when handling. In addition, Methyl 3-amino-4-(methylthio)benzoate has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-amino-4-(methylthio)benzoate. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a probe for the detection of metal ions in biological systems. In addition, further studies are needed to understand the mechanism of action of Methyl 3-amino-4-(methylthio)benzoate and its effects on various biological systems.
Conclusion:
In conclusion, Methyl 3-amino-4-(methylthio)benzoate is a unique compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 3-amino-4-(methylthio)benzoate and its applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(methylthio)benzoate has been widely used in scientific research for its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds. Methyl 3-amino-4-(methylthio)benzoate has also been used as a reagent in the synthesis of fluorescent probes for the detection of metal ions. In addition, Methyl 3-amino-4-(methylthio)benzoate has been used as a starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.
Propiedades
Número CAS |
141238-13-3 |
|---|---|
Nombre del producto |
Methyl 3-amino-4-(methylthio)benzoate |
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3 |
Clave InChI |
GOCQPCDODCQSPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)SC)N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)SC)N |
Sinónimos |
Benzoic acid, 3-amino-4-(methylthio)-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)




![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)

![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)




